1-Methyl-1H-imidazol-4-amine
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
The imidazole nucleus is a versatile scaffold that has found applications in diverse areas of chemical research, from materials science to the development of novel therapeutic agents. mdpi.com This is due to its aromaticity, ability to participate in hydrogen bonding, and its amphoteric nature, allowing it to act as both a weak acid and a weak base. ajrconline.org
In the realm of medicinal chemistry, the imidazole ring is considered a "privileged scaffold." ajrconline.orgnih.gov This term signifies its recurring presence in a multitude of biologically active compounds and approved drugs. ajrconline.orgresearchgate.net The imidazole moiety's ability to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking interactions makes it an invaluable component in drug design. nih.govnih.gov
The structural versatility of the imidazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of molecules to enhance their efficacy and selectivity. ajrconline.org This has led to the development of imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.netjocpr.com For instance, the imidazole scaffold is particularly well-suited for the design of kinase inhibitors, a critical class of anticancer drugs. nih.govmdpi.com
The significance of the imidazole ring is further underscored by its presence in numerous naturally occurring and biosynthesized compounds that are fundamental to life. ijprajournal.comwikipedia.org The amino acid histidine, a crucial building block of proteins, features an imidazole side chain that plays a vital role in enzyme catalysis and biological buffering systems. ajrconline.orgwikipedia.org
Furthermore, the imidazole moiety is a key component of purines, which are essential constituents of nucleic acids like DNA and RNA. longdom.org Other notable natural products containing the imidazole ring include the neurotransmitter histamine (B1213489) and various alkaloids. ijprajournal.comwikipedia.org The widespread occurrence of this heterocycle in nature highlights its evolutionary importance and its integral role in biological processes. researchgate.net
Research Landscape and Thematic Focus Pertaining to 1-Methyl-1H-imidazol-4-amine
Within the vast family of imidazole derivatives, this compound has emerged as a compound of significant interest. It is recognized as a key building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chembk.comchemshuttle.com
Research on this compound and its derivatives has focused on its potential as a precursor for the development of novel therapeutic agents. evitachem.comlookchem.com For example, derivatives of 1-methyl-1H-imidazole have been investigated as potent inhibitors of Janus kinase 2 (Jak2), a key target in the treatment of certain cancers. lookchem.com The dihydrochloride (B599025) salt of this compound is often used in research due to its stability and solubility. evitachem.com
The synthesis of this compound itself is an area of chemical research, with various methods being developed to produce this important intermediate efficiently. chembk.comevitachem.com Its chemical reactivity allows for a range of transformations, including oxidation, reduction, and substitution reactions, further expanding its utility in synthetic chemistry. evitachem.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C4H7N3 | chembk.com |
| Molar Mass | 97.12 g/mol | chembk.com |
| Boiling Point | 323.0±15.0 °C (Predicted) | chembk.com |
| pKa | 7.63±0.61 (Predicted) | chembk.com |
| Density | 1.22±0.1 g/cm3 (Predicted) | chembk.com |
The ongoing investigation into this compound and its related compounds underscores the enduring importance of the imidazole scaffold in the quest for new and improved chemical entities with valuable applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBOSBXQIXTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447515 | |
| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79578-98-6 | |
| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 1 Methyl 1h Imidazol 4 Amine and Its Derivatives
Established and Emerging Synthetic Routes to the Imidazole (B134444) Core
The formation of the imidazole nucleus is a foundational aspect of synthesizing 1-Methyl-1H-imidazol-4-amine. Methodologies range from sequential, multi-step processes that build and functionalize the ring in a controlled manner to direct condensation reactions that form the heterocyclic core in fewer steps.
Multi-Step Synthesis Strategies
Multi-step syntheses offer a versatile and controlled approach to imidazole derivatives, allowing for precise introduction of functional groups. researchgate.netnih.govnih.gov These strategies often involve the initial formation of a substituted imidazole ring, followed by subsequent chemical modifications to achieve the target molecule.
A practical synthetic route for preparing N-methylated aminoimidazoles involves a three-step sequence of cyclization, hydrolysis, and subsequent methylation. This strategy has been effectively demonstrated in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a compound structurally related to the target molecule. The process begins with the cyclization of precursors to form an intermediate, which is then hydrolyzed. The final step involves the introduction of the methyl group onto the imidazole nitrogen to yield the desired product. Optimization of this process is crucial, as side reactions can occur, potentially leading to the formation of byproducts if reaction conditions are not carefully controlled.
| Step | Description | Key Reagents/Conditions |
| 1. Cyclization | Formation of the initial imidazole or related heterocyclic intermediate. | Varies depending on starting materials. |
| 2. Hydrolysis | Cleavage of protecting or intermediate groups to reveal the core amine functionality. | Acidic or basic conditions. |
| 3. Methylation | Introduction of the methyl group at the N-1 position of the imidazole ring. | Methylating agent (e.g., Iodomethane) and a base (e.g., Sodium Hydride) in a suitable solvent (e.g., DMF). |
This table illustrates a generalized multi-step protocol for N-methylated aminoimidazoles.
A direct and widely used method for synthesizing N-substituted imidazoles is the alkylation of a pre-formed imidazole precursor. researchgate.netbeilstein-journals.org For the synthesis of this compound, this would typically involve the methylation of 4-amino-1H-imidazole or a protected variant. The reaction proceeds by deprotonating the imidazole ring with a base, creating an imidazolide (B1226674) anion that then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide or dimethyl sulfate. beilstein-journals.orgotago.ac.nz
The regioselectivity of alkylation on unsymmetrically substituted imidazoles, such as those with a 4-amino group, can be influenced by several factors, including the choice of solvent, the base used, and the nature of the substituent on the imidazole ring. otago.ac.nzderpharmachemica.com Both neutral and basic conditions can be employed, with the reaction mechanism and product distribution varying accordingly. otago.ac.nz For instance, vapor-phase N-alkylation of imidazole with alcohols over solid catalysts like calcined layered double hydroxides has also been explored as an efficient method. scispace.com
| Alkylating Agent | Base | Solvent | Catalyst (if any) |
| Alkyl Halides (e.g., Methyl Iodide) | Sodium Hydride | DMF, Toluene | None |
| Dimethyl Carbonate | Organic Tertiary Amines (e.g., DBU, DMAP) | Aromatic Hydrocarbons | Organic Tertiary Amine |
| Alcohols (e.g., Methanol) | N/A | Gas Phase | Calcined Layered Double Hydroxides |
| Morita–Baylis–Hillman (MBH) acetates | None | Toluene | None |
This table showcases various reactant combinations used in the N-alkylation of imidazole precursors. beilstein-journals.orgscispace.comgoogle.com
Condensation Reactions for Imidazole Ring Formation
Condensation reactions provide a direct route to the imidazole core by combining smaller acyclic precursors. These methods are often multicomponent reactions, valued for their efficiency in building molecular complexity in a single step.
One of the most classic and versatile methods for imidazole synthesis is the Debus-Radziszewski synthesis. wikipedia.orgscribd.com This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comhandwiki.orgresearchgate.net Using a primary amine, such as methylamine, in place of ammonia allows for the direct synthesis of N-substituted imidazoles. wikipedia.orghandwiki.org This approach offers a convergent pathway to highly substituted imidazoles by varying the three core components. organic-chemistry.orgwjpsonline.com
Another significant condensation strategy involves the reaction of α-haloketones with amidines. acs.orgresearchgate.netorgsyn.org This method is widely used for preparing 2,4-disubstituted imidazoles. acs.orgresearchgate.netorgsyn.org Research has focused on optimizing this reaction to avoid harsh solvents like chloroform (B151607) and to improve yields, with protocols using mixed aqueous-organic media showing considerable success. acs.orgorgsyn.org
| Method | Component 1 | Component 2 | Component 3 | Resulting Substitution Pattern |
| Debus-Radziszewski | 1,2-Dicarbonyl (e.g., Glyoxal) | Aldehyde | Ammonia / Primary Amine | Substituted Imidazoles |
| α-Haloketone Condensation | α-Haloketone | Amidine | N/A | 2,4-Disubstituted Imidazoles |
| Four-Component Synthesis | 2-Bromoacetophenone | Aldehyde | Primary Amine | 1,2,4-Trisubstituted Imidazoles |
This table compares common condensation reactions for imidazole ring formation. wikipedia.orgorganic-chemistry.orgacs.org
The cyclization of o-phenylenediamine (B120857) derivatives is a primary route for the synthesis of benzimidazoles, which are imidazole rings fused to a benzene (B151609) ring. researchgate.netrsc.org While not producing the specific this compound core, this methodology is fundamental for creating a major class of imidazole derivatives. wjpsonline.com The most common approach involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). nih.govnih.gov
The reaction with aldehydes, often catalyzed by acids or promoted by an oxidizing agent, proceeds through an initial Schiff base formation followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole (B57391) ring. nih.govnih.govorganic-chemistry.org A variety of catalysts, including supported gold nanoparticles and p-toluenesulfonic acid, have been developed to facilitate this transformation under milder conditions and with improved yields. nih.govnih.gov This method's versatility allows for the synthesis of a wide array of 2-substituted benzimidazoles by simply changing the aldehyde reactant. researchgate.netnih.govorganic-chemistry.org
| Reactants | Catalyst/Promoter | Conditions | Key Features |
| o-Phenylenediamine + Aldehyde | p-Toluenesulfonic acid (p-TSOH) | Grinding, solvent-free | High efficiency, simple isolation. nih.gov |
| o-Phenylenediamine + Aldehyde | Supported Gold Nanoparticles (e.g., Au/TiO₂) | Ambient temperature | Mild conditions, catalyst reusable. nih.gov |
| o-Phenylenediamine + Aldehyde | H₂O₂ / HCl | Room temperature | Short reaction time, excellent yields. organic-chemistry.org |
| o-Phenylenediamine + CO₂ / H₂ | RuCl₂(dppe)₂ | Pressurized system | Direct synthesis from CO₂. rsc.org |
This table summarizes various conditions for the synthesis of benzimidazoles from o-phenylenediamine.
Cycloaddition Protocols
Cycloaddition reactions represent a powerful class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. In the context of imidazole synthesis, these protocols offer an efficient means of constructing the five-membered heterocyclic ring system.
The [3+2] cycloaddition, a type of dipolar cycloaddition, is a prominent strategy for synthesizing five-membered rings like imidazoles. This approach involves the reaction of a three-atom dipole with a two-atom component (a dipolarophile). Various methodologies have been developed that utilize this pathway. For instance, a facile and efficient route for synthesizing 2,4-disubstituted imidazoles involves the [3+2] cyclization of vinyl azides with benzimidamides under catalyst-free conditions. acs.orgThis method is compatible with a broad range of functional groups and generally produces good to excellent yields. acs.org Another variation involves the reaction of benzimidates and 2H-azirines, catalyzed by zinc chloride (ZnCl₂), to yield multisubstituted imidazoles under mild conditions. organic-chemistry.orgAdditionally, regioselective 1,3-dipolar cycloadditions of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, have been shown to produce 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.orgThese pathways highlight the versatility of [3+2] cycloaddition in building the imidazole core with various substitution patterns.
Table 1: Examples of [3+2] Cycloaddition for Imidazole Synthesis This table is interactive. Click on the headers to sort.
| Dipole | Dipolarophile | Product | Yield | Reference |
|---|---|---|---|---|
| Vinyl Azide | Benzimidamide | 2,4-Disubstituted-1H-imidazole | Good to Excellent | acs.org |
| Nitrone | 2H-Azirine | 1,2,4,5-Tetrasubstituted Imidazole | N/A | organic-chemistry.org |
A notable and efficient pathway to functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govThis synthetic route begins with the formation of 5-amino-1,2,3-triazoles, which are accessible through a dipolar azide-nitrile cycloaddition. mdpi.comThe core of the methodology is an intramolecular cyclization of these triazole derivatives, such as 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.comresearchgate.netThis is followed by the opening of the triazole ring and the extrusion of dinitrogen (N₂). The process involves the in-situ formation of a carbene intermediate which then undergoes insertion into the O-H bond of various alcohols under acidic conditions to yield the final imidazole product. mdpi.comnih.govThis transformation provides a novel route to 2-substituted 1H-imidazole derivatives. mdpi.com
Table 2: Synthesis of Imidazoles via Denitrogenative Transformation This table is interactive. Click on the headers to sort.
| Starting Triazole | Reaction Conditions | Resulting Imidazole Derivative | Yield | Reference |
|---|---|---|---|---|
| 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles | Acid-mediated, Alcohol | 2-Substituted 1H-imidazole | N/A | mdpi.comnih.gov |
Catalytic Systems in this compound Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of imidazoles has significantly benefited from the development of various catalytic systems, particularly those based on transition metals.
Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are exceptional catalysts for a wide range of organic transformations, including the formation of heterocyclic rings.
Copper catalysts are widely employed in the synthesis of imidazoles due to their low cost, abundance, and versatile reactivity. organic-chemistry.orgA simple and effective route utilizes a copper-catalyzed [3+2] cycloaddition reaction with oxygen as the oxidant, which provides multisubstituted imidazoles in good yields and with high regioselectivity. organic-chemistry.orgAnother prominent method is the copper-catalyzed oxidative diamination of terminal alkynes with amidines. This process, using a catalytic amount of copper(II) chloride (CuCl₂) and oxygen, facilitates the regioselective diamination of alkynes to afford 1,2,4-trisubstituted imidazoles. acs.org Furthermore, three-component reactions involving an imidazole scaffold (like L-histidine), an aldehyde, and benzylidenehydrazine (B8809509) can be effectively catalyzed by Cu(II) complexes. nih.govStudies optimizing this reaction have shown that catalysts like dichloro-(1,10-phenanthroline)-copper(II) (Cu(phen)Cl₂) in ethanol (B145695) provide excellent yields of complex imidazole derivatives. nih.gov
Table 3: Overview of Copper-Catalyzed Imidazole Syntheses This table is interactive. Click on the headers to sort.
| Reaction Type | Copper Catalyst | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Not specified | N/A | Multisubstituted Imidazoles | organic-chemistry.org |
| Oxidative Diamination | CuCl₂·2H₂O | Amidines, Terminal Alkynes | 1,2,4-Trisubstituted Imidazoles | acs.org |
Transition-Metal Catalysis
Gold-Catalyzed Processes
Gold catalysis has emerged as a powerful tool for the synthesis of imidazole derivatives, offering unique reactivity under mild conditions. One notable approach involves a three-component cascade reaction utilizing a gold(I) catalyst to combine alkynes, azides, and nitriles. digitellinc.com The optimization of this process is crucial, with studies indicating that Buchwald-type phosphine (B1218219) ligands provide superior catalytic activity. The choice of counterion also plays a significant role; silver triflimide has been shown to enhance reaction yields, likely by increasing the electrophilicity of the gold catalyst, which is essential for the initial π-activation of the alkyne. digitellinc.com
Another significant application of gold catalysis is in the intramolecular hydroamination of allenes and alkenes to form related heterocyclic structures like imidazolidin-2-ones. nih.govnih.gov For instance, N-δ-allenyl ureas can be converted to bicyclic imidazolidin-2-ones with high yield and diastereoselectivity using a catalytic system of a gold(I) N-heterocyclic carbene (NHC) complex and a silver salt, such as AgPF6. nih.govnih.gov This reaction proceeds through a sequential hydroamination process, demonstrating gold's ability to facilitate complex transformations under mild conditions. nih.gov
Table 1: Gold-Catalyzed Synthesis of Imidazole Derivatives and Related Heterocycles
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Gold(I) with Buchwald-type ligand/AgNTf2 | Alkyne, Azide, Nitrile | Imidazole | Three-component cascade; high efficiency. digitellinc.com |
| (IPr)AuCl/AgPF6 | N-δ-allenyl urea | Bicyclic imidazolidin-2-one | Intramolecular dihydroamination; high diastereoselectivity. nih.govnih.gov |
Palladium-Catalyzed Cross-Coupling and Amination Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of C-N bonds has been instrumental in preparing amino-substituted imidazoles. An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed using a specialized palladium precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. nih.govacs.org This system is effective for a range of electron-rich, electron-deficient, and heteroarylamines, proceeding under mild conditions. nih.gov
Tandem reactions that combine multiple steps in a single pot offer significant advantages in terms of efficiency. One such process is the palladium-catalyzed sequential Heck and intramolecular aerobic oxidative C-H amination reaction. rsc.org This strategy allows for the synthesis of complex, fused polyheterocyclic systems from 2-vinyl imidazoles and aryl halides. rsc.org Furthermore, palladium catalysis enables multicomponent reactions for the synthesis of related heterocycles like imidazolones. A one-pot process involving the coupling of imines, chloroformates, organotin reagents, and carbon monoxide generates ketocarbamates, which can then undergo cyclocondensation to yield highly substituted imidazolones. nih.govacs.org
Table 2: Palladium-Catalyzed Reactions for Imidazole Synthesis
| Reaction Type | Catalyst/Ligand | Starting Materials | Product |
|---|---|---|---|
| C-N Cross-Coupling | Pd precatalyst/tBuBrettPhos | 4-Bromo-1H-imidazole, Aniline | N-phenyl-1H-imidazol-4-amine. nih.govacs.org |
| Tandem Heck/Oxidative Amination | Palladium catalyst | 2-Vinyl imidazole, Aryl halide | Benzimidazo/phenanthroimidazo[1,2-a]quinolines. rsc.org |
Nickel-Catalyzed Reactions
Nickel catalysis provides a cost-effective and powerful alternative to palladium for cross-coupling reactions. A significant breakthrough has been the development of the first nickel-catalyzed C–H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives. nih.govrsc.orgresearchgate.net This method utilizes a catalytic system comprising Ni(OTf)2, a phosphine ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like K3PO4 in a tertiary alcohol solvent. nih.govresearchgate.net The choice of solvent is critical for the success of this transformation. nih.gov This approach allows for the direct formation of C2-arylated and alkenylated imidazoles, which are valuable structural motifs. nih.gov The catalytic system is also effective for the arylation of imidazoles with chloroarenes. nih.govresearchgate.net
In addition to C-H functionalization, nickel catalysts are employed in cyclization reactions. For example, a Schiff's base complex of nickel has been used to catalyze a one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) in excellent yields. organic-chemistry.org
Table 3: Nickel-Catalyzed Synthesis of Imidazole Derivatives
| Reaction Type | Catalyst System | Reactants | Product Type |
|---|---|---|---|
| C-H Arylation | Ni(OTf)2/dcype/K3PO4 | Imidazole, Phenol derivative | C2-Arylated imidazole. nih.govresearchgate.net |
| C-H Alkenylation | Ni(OTf)2/dcypt/K3PO4 | Imidazole, Enol derivative | C2-Alkenylated imidazole. nih.gov |
| Cyclocondensation | Schiff's base nickel complex | Aldehyde, Benzil, Ammonium acetate | 2,4,5-Trisubstituted imidazole. organic-chemistry.org |
Organocatalytic and Metal-Free Approaches
In the quest for more sustainable synthetic methods, organocatalytic and metal-free reactions have gained significant traction. An expedient route for constructing tri- and tetrasubstituted imidazole derivatives involves an acid-promoted multicomponent reaction methodology. acs.orgnih.gov This metal-free approach proceeds smoothly with a range of functionalities to produce imidazole scaffolds in good to excellent yields. acs.org For instance, 3-picolinic acid has been identified as an efficient organocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl substituted imidazoles and the four-component synthesis of 1,2,4,5-tetra-substituted imidazoles. arabjchem.org The advantages of this process include easy purification, cost-effectiveness, and high yields under environmentally benign conditions. arabjchem.org
Other metal-free strategies include a visible-light-mediated dehydrogenative N-insertion catalyzed by an organic dye, and a base-promoted, deaminative coupling of benzylamines with nitriles that liberates ammonia. organic-chemistry.orgsci-hub.se These methods highlight the increasing ability of chemists to forge complex heterocyclic structures without relying on transition metals. sci-hub.se
Green Chemistry Principles in Imidazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazoles, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their biodegradability, low cost, and recyclability. nih.gov A novel ternary DES composed of dimethyl urea, SnCl2, and HCl has been successfully used as both a reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives. nih.govresearchgate.net This system provides good to excellent yields in relatively short reaction times and the DES can be recycled multiple times without a significant drop in catalytic performance. nih.govresearchgate.net
Another example is a protocatechuic acid-based DES, prepared from ethyltriphenylphosphonium bromide and protocatechuic acid, which acts as an efficient catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.orgrsc.org This four-component condensation reaction proceeds with high yields and in very short reaction times. rsc.org
Table 4: Deep Eutectic Solvents in Imidazole Synthesis
| DES Composition | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Dimethyl urea/SnCl2/HCl | Aldehydes, Benzil, Ammonium Acetate | Tri- and tetra-substituted imidazoles | Recyclable catalyst, good to excellent yields. nih.govresearchgate.net |
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions offer numerous benefits, including reduced waste, lower costs, and often milder reaction conditions. asianpubs.orgresearchgate.net A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives. asianpubs.org For instance, heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions affords 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org
Microwave-assisted synthesis under solvent-free conditions represents a further advancement, often leading to dramatically reduced reaction times and improved yields. nih.gov The reaction of 1,2-diamines with aldehydes can be efficiently catalyzed by potassium ferrocyanide under solvent-free grinding conditions to produce imidazolines and benzimidazoles in excellent yields in under two minutes. acgpubs.org These methods showcase a practical approach to synthesizing imidazole derivatives that aligns with the principles of green chemistry. asianpubs.orgresearchgate.net
Table 5: Examples of Solvent-Free Imidazole Synthesis
| Catalyst/Conditions | Reactants | Product Type | Yield | Reaction Time |
|---|---|---|---|---|
| Heat (70 °C) | Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | 2-Aryl-1H-benzo[d]imidazoles | High. asianpubs.org | ~1 hour. asianpubs.org |
| SbCl3/SiO2 | 1,2-Diketone, Aldehyde, Primary amine, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | High. ias.ac.in | Not specified. |
| K4[Fe(CN)6] (grinding) | 1,2-Diamine, Aldehyde | Imidazolines/Benzimidazoles | Excellent. acgpubs.org | < 2 minutes. acgpubs.org |
Synthesis of Key Intermediates and Analogues of this compound
A primary intermediate is 1-methyl-4-nitro-1H-imidazole . A common and regioselective method for its synthesis is the N-alkylation of 4-nitroimidazole (B12731). derpharmachemica.comresearchgate.net This reaction involves the direct methylation of the imidazole ring. Studies have shown that the alkylation of 4-nitroimidazole favors the N-1 position, leading to the desired product. derpharmachemica.com
Another significant intermediate is 1-methyl-4,5-dinitro-1H-imidazole . An optimized, one-step synthesis for this compound starting from N-methylimidazole has been reported, achieving a yield of 79%. researchgate.net This dinitro-intermediate serves as a versatile precursor for various analogues. For instance, selective amination of 1-methyl-4,5-dinitroimidazole (B100128) with aqueous ammonia can yield 5-amino-1-methyl-4-nitroimidazole with high efficiency (95% yield), along with its isomer, 4-amino-1-methyl-5-nitroimidazole , as a byproduct. researchgate.net
Furthermore, halogenated analogues can be prepared, such as 5-chloro-1-methyl-4-nitroimidazole . This compound is synthesized through the nitration of a 5-chloro-1-methylimidazole (B19843) nitrate (B79036) salt, a process that can achieve yields of over 93%. google.com The presence of the chloro group offers a handle for further chemical modifications.
The table below summarizes the synthesis of several key intermediates and analogues.
Table 1: Synthesis of Key Intermediates and Analogues
| Compound | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 1-Methyl-4-nitro-1H-imidazole | 4-Nitroimidazole | Methylating agent, K₂CO₃ | 66-85% | derpharmachemica.comresearchgate.net |
| 1-Methyl-4,5-dinitro-1H-imidazole | N-Methylimidazole | Nitrating mixture (HNO₃/H₂SO₄) | 79% | researchgate.net |
| 5-Amino-1-methyl-4-nitroimidazole | 1-Methyl-4,5-dinitroimidazole | Aqueous ammonia | 95% | researchgate.net |
| 5-Chloro-1-methyl-4-nitroimidazole | 5-Chloro-1-methylimidazole nitrate | H₂SO₄ | 93.3% | google.com |
Optimization of Reaction Conditions and Scalability Studies
The efficiency and economic viability of synthesizing this compound and its derivatives are highly dependent on the optimization of reaction conditions and the scalability of the synthetic route.
Significant efforts have been directed towards optimizing the N-alkylation of 4-nitroimidazole to produce 1-methyl-4-nitro-1H-imidazole. A systematic study explored the influence of the base, solvent, and temperature on the reaction outcome. derpharmachemica.comresearchgate.net It was found that using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) as the solvent, while heating the reaction to 60°C, markedly improved the yields compared to reactions run at room temperature or with other base-solvent combinations like potassium hydroxide (B78521) (KOH) in DMSO or DMF. derpharmachemica.comresearchgate.net
The data below illustrates the effect of different conditions on the N-alkylation of 4-nitroimidazole.
Table 2: Optimization of N-Alkylation of 4-Nitroimidazole
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KOH | DMSO | Room Temp | Low (<28%) | derpharmachemica.comresearchgate.net |
| K₂CO₃ | DMSO | Room Temp | Moderate | derpharmachemica.comresearchgate.net |
| K₂CO₃ | Acetonitrile | Room Temp | 40% | derpharmachemica.comresearchgate.net |
| K₂CO₃ | Acetonitrile | 60 | 66-85% | derpharmachemica.comresearchgate.net |
Similarly, the one-step synthesis of 1-methyl-4,5-dinitroimidazole was optimized by analyzing the composition of the nitrating mixture, the molar ratio of the reactants, reaction temperature, duration, and the rate of reagent addition. researchgate.net These parameters are critical for maximizing yield and purity while ensuring the safety of the process.
For the N-methylation step, general studies on amine methylation offer insights into potential optimization strategies. For instance, the N-methylation of anilines using methanol (B129727) has been optimized using Iridium(I) catalysts, where cesium carbonate (Cs₂CO₃) was identified as the most effective base, and the catalyst loading could be reduced to as low as 0.5 mol % at 150°C (423 K). acs.org Such catalytic systems represent a more sustainable and efficient alternative to traditional stoichiometric methylating agents.
Iii. Reactivity and Mechanistic Investigations of 1 Methyl 1h Imidazol 4 Amine
Fundamental Chemical Transformations of the Imidazole (B134444) Moiety
The imidazole ring is a robust aromatic system, yet it undergoes a variety of chemical transformations. The presence of the N-methyl and C4-amino groups on 1-Methyl-1H-imidazol-4-amine significantly influences the regioselectivity and rate of these reactions.
The imidazole nucleus is generally characterized by its high stability towards both oxidation and reduction. uobabylon.edu.iq However, under specific conditions, it can be induced to react. Strong oxidizing agents, such as hydrogen peroxide, can lead to the opening of the imidazole ring, yielding products like oxamide. uobabylon.edu.iq
While direct oxidation studies on this compound are not extensively detailed, related structures provide insight into potential pathways. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield 1-methylimidazole-2-sulfonic acid, demonstrating that the core ring can be maintained while substituents are oxidized. researchgate.net Electrochemical oxidation is another potential pathway, as seen in polymers containing imidazole moieties, which undergo reversible redox activity. acs.org The electron-donating amino group at the C4 position would likely make the this compound ring more susceptible to oxidation compared to unsubstituted imidazole.
Reduction of the imidazole ring is less common due to its aromatic stability. Catalytic hydrogenation under harsh conditions can saturate the ring, but this is not a typical transformation. The primary amine and the imidazole ring are generally stable to common reducing agents.
The imidazole ring is more susceptible to electrophilic attack than other azoles like pyrazole. uobabylon.edu.iq Electrophilic aromatic substitution typically occurs at the C4 or C5 positions due to the formation of a more stable arenium ion intermediate. uobabylon.edu.iq In this compound, the C4 position is occupied by a strongly activating amino group. This group, along with the N1-methyl group, directs incoming electrophiles predominantly to the C5 position. The C2 position is less favored for electrophilic attack. uobabylon.edu.iq
Common electrophilic substitution reactions for imidazoles include:
Nitration: Performed with a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq
Sulfonation: Achieved using disulfuric acid at elevated temperatures. uobabylon.edu.iq
Halogenation: Bromination and iodination can occur readily, potentially leading to poly-substituted products under forcing conditions. uobabylon.edu.iq
Nucleophilic aromatic substitution is less common for the electron-rich imidazole ring unless a good leaving group (like a halogen or nitro group) is present on the ring. For instance, in 2-methyl-4,5-dinitroimidazole, the nitro group at the C4 position can be displaced by various primary and secondary amines, demonstrating a viable pathway for nucleophilic substitution on a suitably activated imidazole ring. mdpi.com
| Position on Imidazole Ring | Relative Reactivity toward Electrophiles | Directing Influence |
|---|---|---|
| C2 | Low | Deactivated by adjacent nitrogens. |
| C4 | Occupied | Position of the strongly activating -NH2 group. |
| C5 | High | Activated by the C4-amino group and N1-methyl group; the primary site for substitution. |
In-Depth Analysis of Reaction Mechanisms
Understanding the stepwise processes of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. The primary amine function is a key site for many of these mechanistic pathways.
The primary amine of this compound readily reacts with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org This reaction is reversible and typically acid-catalyzed. The rate of imine formation is maximal around a pH of 5. libretexts.org
Under slightly acidic conditions, the mechanism for imine formation is often described by the acronym P.A.D.P.E.D. (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Addition: The nucleophilic primary amine of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal or carbinolamine). libretexts.orgresearchgate.net
Deprotonation: A base (like water or another amine molecule) removes a proton from the newly added nitrogen, neutralizing the charge.
Protonation: One of the hydroxyl group's lone pairs is protonated, converting it into a good leaving group (-OH2+). libretexts.org
Elimination: The lone pair on the nitrogen atom pushes down to form a double bond with the carbon, eliminating a molecule of water. libretexts.org This results in a protonated imine, or iminium ion.
Deprotonation: The iminium ion is deprotonated by a base to yield the final, neutral imine product. masterorganicchemistry.com
Imine hydrolysis is the reverse process, where the imine is converted back to the primary amine and the carbonyl compound in the presence of excess water and an acid catalyst. chemistrysteps.commasterorganicchemistry.com The mechanism also follows the P.A.D.P.E.D. pathway in reverse, starting with the protonation of the imine nitrogen. masterorganicchemistry.commasterorganicchemistry.com
Derivatives of this compound can undergo intramolecular cyclization reactions, often proceeding through an initial imine formation step. If a molecule contains both the this compound moiety and a carbonyl group, an intramolecular reaction can lead to a cyclic imine. masterorganicchemistry.com
More complex cyclizations are also possible. For example, a multi-component reaction can proceed via the formation of a propargylamine (B41283) precursor from an amine, an aldehyde, and an alkyne. This intermediate can then undergo a base-mediated intramolecular cyclization. researchgate.net A proposed mechanism involves the conversion of the precursor into a 1-azadiene, followed by ketene (B1206846) formation and a subsequent nucleophilic addition and cyclization to yield fused ring systems like imidazole-4(2H)-ones. researchgate.net
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Intermolecular imine formation | Imine/Schiff Base |
| 2 | Nucleophilic addition of an alkyne | Propargylamine precursor |
| 3 | Base-mediated isomerization/rearrangement | 1-Azadiene |
| 4 | Final nucleophilic attack and ring closure | Cyclized product (e.g., Imidazole-4(2H)-one) |
The imidazole ring itself is a well-known catalytic moiety, particularly in hydrolysis reactions, where it can act as a nucleophilic or general base catalyst. acs.org The N3 nitrogen of the this compound ring, with its available lone pair, can participate in such catalytic cycles. Micellar environments can significantly enhance the rate of imidazole-catalyzed reactions by concentrating reagents and altering the apparent pKa of the nucleophilic imidazole. researchgate.net
Furthermore, the this compound molecule can be a substrate in transition metal-catalyzed reactions. For instance, C-H amination reactions, catalyzed by metals like copper or palladium, offer a direct way to form C-N bonds. acs.org A plausible mechanism for such a reaction on the imidazole ring would involve C-H activation at the C5 or C2 position, followed by reductive elimination to form the new C-N bond. The specific pathway, whether involving C-H insertion by a metal-nitrenoid or an outer-sphere mechanism, would depend on the catalyst and reaction conditions employed. acs.org
Tautomerism and Aromatization Phenomena within the Imidazole Ring
The chemical behavior of this compound is significantly influenced by tautomerism, a phenomenon involving the migration of a proton. Specifically, it can exist in an equilibrium between two tautomeric forms: the aromatic amino form and the non-aromatic imino form.
The predominant and more stable form is the This compound (amino tautomer). In this structure, the exocyclic nitrogen is a true amino group (-NH2). The imidazole ring retains its aromatic character, fulfilling Hückel's rule with a cyclic, planar array of six π-electrons. This π-electron delocalization confers considerable thermodynamic stability to the molecule. researchgate.net The stability of aromatic tautomers in heterocyclic systems like purines, which contain an imidazole ring, is well-documented to be greater than their non-aromatic counterparts. researchgate.net
The second form is the 1-methyl-1,5-dihydro-4H-imidazol-4-imine (imino tautomer). This tautomer is formed by the formal migration of a proton from the exocyclic amino group to the N3 position of the imidazole ring. This structural change results in an exocyclic imine double bond (C=NH) and disrupts the cyclic π-electron system within the ring. Consequently, the imino tautomer is non-aromatic and generally less stable.
The equilibrium between these two forms typically lies heavily in favor of the aromatic amino tautomer under standard conditions. However, the formation of the imino tautomer can be facilitated in specific chemical environments, such as in the presence of a strong base capable of abstracting the amino proton. nih.gov The generation of analogous imino tautomers from N1-methyl-4-aminopyrimidinium compounds has been observed to produce a distinct UV absorption maximum between 300–320 nm, a feature that can be used for its detection. nih.gov Furthermore, the conversion to the imino form leads to a dramatic deshielding of the exocyclic nitrogen signal in ¹⁵N NMR spectroscopy by more than 100 ppm. nih.gov This amino-imino tautomerization is a critical mechanistic feature in the function of biological systems involving related heterocyclic structures, such as in thiamin diphosphate-dependent enzymes. nih.gov
Stability and Degradation Pathways
The stability of this compound is largely dictated by the integrity of the imidazole ring and the reactivity of its substituents. While the core imidazole structure is known for high thermal stability, the presence of alkyl and amine groups makes it susceptible to degradation, particularly under oxidative conditions. unit.no Studies on similar polyalkylated imidazoles have shown that they are less stable towards oxidation compared to unsubstituted imidazole. ntnu.no
Potential degradation pathways for this compound likely involve oxidative attack. One probable route is the oxidation of the exocyclic methyl and amino groups. A more destructive pathway involves oxidative cleavage of the imidazole ring itself. Research on related alkylated imidazoles suggests that oxidation can lead to the formation of an epoxide intermediate, which is then further oxidized, resulting in ring opening. ntnu.no This process can generate a variety of smaller, lower molecular weight degradation products. Major products identified from the degradation of similar structures include organic acids and amides, such as acetic acid and acetamide. ntnu.no In the case of N-methylated imidazoles, degradation can also yield products like N-methylacetamide, indicating a ring-opening mechanism. ntnu.no
The stability of this compound varies significantly depending on the specific chemical environment. Its degradation profile can be inferred from studies on related amine and imidazole compounds used in industrial and biological contexts. unit.nontnu.no Factors such as pH, temperature, and the presence of oxidizing agents or metal ions play a crucial role in its longevity. unit.no
Below is a table summarizing the anticipated stability profile of the compound in different media, based on established chemical principles and data from analogous structures.
| Medium/Condition | Expected Stability | Potential Degradation Pathways | Likely Degradation Products |
|---|---|---|---|
| Aqueous (Neutral, Ambient Temp) | Generally Stable | Minimal degradation expected. | N/A |
| Aqueous (Acidic, pH < 4) | High | Protonation of nitrogen atoms enhances stability against certain reactions. | Generally resistant to hydrolysis. |
| Aqueous (Alkaline, pH > 10) | Moderately Stable | May be susceptible to base-catalyzed reactions over long periods or at elevated temperatures. | Hydrolytic products (if conditions are harsh). |
| Oxidative Conditions (e.g., H₂O₂, O₂, presence of metal catalysts like Cu²⁺) | Low | Oxidation of the N-methyl group; Oxidative cleavage of the imidazole ring. unit.nontnu.no | Acetic acid, Acetamide, N-methylacetamide, Ammonia (B1221849). ntnu.no |
| Thermal Stress (High Temperature, >120°C, inert atmosphere) | High | Imidazole ring is known for high thermal stability. unit.no | Minimal degradation expected in the absence of oxygen. |
| Photolytic Conditions (UV exposure) | Moderately Stable | Potential for photochemically induced degradation, though the aromatic ring provides some stability. | Complex mixture of photoproducts. |
Iv. Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 1-Methyl-1H-imidazol-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the methyl group.
The imidazole ring contains three protons, H2, H5, and the protons of the amine group. The N-methyl group contributes a single sharp signal. The expected signals are:
N-CH₃: A singlet in the upfield region, typically around 3.5-4.0 ppm, resulting from the three equivalent protons of the methyl group attached to the nitrogen atom.
Imidazole Ring Protons (H2, H5): Two distinct signals in the aromatic region (typically 6.5-7.5 ppm). The proton at the C2 position often appears as a singlet, while the proton at the C5 position would also be a singlet. Their precise chemical shifts are influenced by the electronic effects of the methyl and amino substituents.
Amine Protons (NH₂): A broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature. This signal can often be confirmed by its disappearance upon D₂O exchange.
Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, one for each unique carbon atom.
N-CH₃ Carbon: A signal in the upfield region, typically around 30-35 ppm.
Imidazole Ring Carbons (C2, C4, C5): Three signals in the downfield region (approximately 115-145 ppm). The C4 carbon, being directly attached to the electron-donating amino group, would likely appear more shielded (further upfield) compared to C2 and C5. The C2 carbon signal is also characteristic of the imidazole ring structure.
The precise assignment of these carbon signals can be challenging based on chemical shifts alone and is definitively achieved using two-dimensional NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| N-CH ₃ | ¹H NMR | 3.5 - 4.0 | Singlet (s) |
| Ring H 2 | ¹H NMR | 7.0 - 7.5 | Singlet (s) |
| Ring H 5 | ¹H NMR | 6.5 - 7.0 | Singlet (s) |
| NH ₂ | ¹H NMR | Variable | Broad Singlet (br s) |
| N-C H₃ | ¹³C NMR | 30 - 35 | - |
| Ring C 2 | ¹³C NMR | 135 - 145 | - |
| Ring C 4 | ¹³C NMR | 130 - 140 | - |
| Ring C 5 | ¹³C NMR | 115 - 125 | - |
Note: These are predicted values based on the analysis of similar imidazole structures; specific experimental values may vary.
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex molecules or isomers.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlation cross-peaks between the H2 proton and the C2 carbon, the H5 proton and the C5 carbon, and the N-methyl protons and the N-methyl carbon. This allows for the unambiguous assignment of the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:
Correlations from the N-methyl protons to both the C2 and C5 carbons of the imidazole ring, confirming the position of the methyl group at N1.
Correlations from the H2 proton to the C4 and C5 carbons.
Correlations from the H5 proton to the C4 and C2 carbons.
A potential correlation from the amine protons to the C4 and C5 carbons, confirming the position of the amino group.
These correlations provide unequivocal proof of the compound's constitution, distinguishing it from other possible isomers.
Table 2: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| N-CH ₃ | C2, C5 | Confirms N1 methylation |
| H 2 | C4, C5 | Establishes ring connectivity |
| H 5 | C2, C4 | Establishes ring connectivity |
| NH ₂ | C4, C5 | Confirms C4 amination |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed structural information can be obtained.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar, thermally labile molecules like this compound. In ESI-MS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of its molecular mass. For instance, in the analysis of the related compound 1-methyl-4-phenyl-1H-imidazol-2-amine, the corresponding [M+H]⁺ ion was readily detected. researchgate.net
The fragmentation of the protonated molecule can be induced by collision-induced dissociation (tandem mass spectrometry, MS/MS), providing valuable structural information. While specific ESI-MS/MS data for this compound is not extensively detailed in the provided context, fragmentation patterns can be inferred from studies on similar N-methylated amino compounds. nih.govresearchgate.net Common fragmentation pathways for such molecules often involve the loss of small neutral molecules. nih.govresearchgate.net For this compound, potential fragmentation could involve the loss of ammonia (B1221849) (NH₃) or other characteristic cleavages of the imidazole ring.
| Ionization Mode | Typical Ion Observed | Information Gained |
| Positive | [M+H]⁺ | Molecular Weight Confirmation |
| MS/MS | Fragment ions | Structural Elucidation |
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of amines by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges. vt.edu Due to the polar nature of the amine group, compounds like this compound can exhibit poor chromatographic behavior, such as peak tailing, which results from interactions with the stationary phase of the GC column. vt.edulabrulez.com To mitigate these effects, derivatization of the amine group is often necessary before analysis. vt.edu
Furthermore, care must be taken in the choice of solvent. The use of alcohol solvents, such as methanol (B129727) or ethanol (B145695), can lead to the formation of artifacts during injection into the hot injector port. nih.gov Primary amines have been shown to react with these solvents to form imines, leading to erroneous peaks in the chromatogram and misinterpretation of the mass spectra. nih.gov
Challenges in GC-MS Analysis of Amines:
| Challenge | Reason | Potential Solution |
|---|---|---|
| Peak Tailing | Adsorption of polar amine groups to the GC column. labrulez.com | Derivatization of the amine group; use of deactivated columns. vt.edulabrulez.com |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. Studies on imidazole and 1-methylimidazole (B24206) reveal characteristic fragmentation patterns that are highly relevant for predicting the EI-MS spectrum of this compound. researchgate.net
A predominant fragmentation process for the imidazole ring involves the expulsion of hydrogen cyanide (HCN). researchgate.net Another significant pathway, particularly for substituted imidazoles, is the loss of a nitrogen molecule (N₂) following an initial cleavage, which can lead to the formation of a stable cyclopropenyl ion. researchgate.net The presence of the methyl and amino substituents on the this compound structure will strongly influence the specific fragmentation pattern observed. researchgate.net
| Fragmentation Pathway | Neutral Loss | Resulting Ion Type |
| Ring Cleavage | HCN | Acyclic fragment |
| Ring Rearrangement | N₂ | Cyclopropenyl ion researchgate.net |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The imidazole ring in this compound contains chromophores that absorb light in the ultraviolet region. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to electronic transitions within the heterocyclic ring. researchgate.net Studies on imidazole itself show a characteristic absorption peak around 209 nm, which is attributed to a π → π* electron transition of the C=N double bond within the ring. researchgate.net A weaker absorption, often associated with an n → π* transition, can also be observed. researchgate.net
The presence of the amino (-NH₂) and methyl (-CH₃) groups on the imidazole ring of this compound will influence the position and intensity of these absorption bands. These substituents act as auxochromes, which can cause a shift in the absorption maximum to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and may also affect the molar absorptivity.
| Transition Type | Chromophore | Expected Region |
| π → π | C=N in imidazole ring | ~209 nm (for unsubstituted imidazole) researchgate.net |
| n → π | C=N in imidazole ring | Weaker absorption, often at longer wavelengths |
Specialized Spectroscopic Probes for Electronic Structure and Reaction Intermediates
While specific studies employing specialized spectroscopic probes for this compound are not detailed in the provided search context, general principles can be applied. Spectroscopic techniques are frequently used to monitor the progress of chemical reactions and identify transient intermediates. For example, UV-Vis spectroscopy can be employed to follow the kinetics of imidazole synthesis reactions by monitoring the disappearance of reactant absorbance or the appearance of product absorbance over time. mdpi.com
Furthermore, understanding the electronic structure is often enhanced by combining experimental spectroscopic data with theoretical calculations. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate theoretical spectra and analyze molecular orbitals. acs.orgresearchgate.net This combined approach allows for a more detailed assignment of experimentally observed electronic transitions and provides deeper insights into the molecule's electronic properties.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the solid-state molecular architecture.
Despite the power of this technique, a search of the Cambridge Structural Database (CSD) and other scientific literature reveals no published single-crystal X-ray diffraction data for this compound. While crystal structures for numerous imidazole derivatives and their salts have been determined, the specific crystal structure of this compound remains unreported. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net The absence of this data means that key solid-state structural parameters are not experimentally known.
Below is a table summarizing the lack of available crystallographic data for the target compound in contrast to a related histamine (B1213489) derivative, illustrating the type of information that would be obtained from such an analysis.
| Parameter | This compound | 2-(1H-imidazol-4-yl)ethanaminium chloride nih.gov |
| Crystal System | Data not available | Monoclinic |
| Space Group | Data not available | P2₁/c |
| Unit Cell Dimensions | Data not available | a = 4.5840(2) Å, b = 9.1614(3) Å, c = 17.3114(5) Å, β = 91.682(1)° |
| **Volume (ų) ** | Data not available | 726.69(4) |
| Key Bond Lengths | Data not available | Not applicable |
| Key Bond Angles | Data not available | Not applicable |
| Hydrogen Bonding | Data not available | N—H···N and N—H···Cl interactions forming a 2D network |
This table highlights the specific, detailed structural information that is currently missing from the scientific record for this compound.
V. Computational and Theoretical Chemistry of 1 Methyl 1h Imidazol 4 Amine
Density Functional Theory (DFT) Investigations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For imidazole-containing compounds, DFT calculations, often using functionals like B3LYP, are standard for achieving a balance between accuracy and computational cost.
The electronic structure of a molecule dictates its physical and chemical properties. Key aspects such as the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds are fundamental to understanding its behavior.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. HOMO acts as an electron donor, while LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For various imidazole (B134444) derivatives studied computationally, this energy gap is a key parameter in assessing their bioactivity and potential for intramolecular charge transfer. For instance, in one study on an imidazopyridine derivative, the calculated HOMO-LUMO energy gap was found to be 4.7951 eV, suggesting significant chemical reactivity and polarizability.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Related Imidazole Derivative
Note: This data is for an exemplary imidazole derivative (Alpidem) and not 1-Methyl-1H-imidazol-4-amine. It is provided for illustrative purposes.
| Parameter | Energy (eV) |
| EHOMO | -6.2134 |
| ELUMO | -1.4183 |
| Energy Gap (ΔE) | 4.7951 |
Source: Adapted from computational studies on Alpidem.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. Green and yellow regions denote neutral or intermediate potential.
For imidazole derivatives, MEP analyses consistently identify the nitrogen atoms of the imidazole ring as regions of high negative potential, making them likely sites for electrophilic interaction. In the case of this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atoms of the imidazole ring and the exocyclic amine group, highlighting their nucleophilic character. The hydrogen atoms and the methyl group would exhibit positive potential (blue).
In studies of various substituted imidazoles, NBO analysis reveals significant delocalization from lone pair (LP) orbitals of nitrogen and oxygen atoms to antibonding π* orbitals of the aromatic rings. For example, in one complex imidazole derivative, a major stabilizing interaction was identified as the electron donation from a nitrogen lone pair to an adjacent π* orbital (LP(1) N -> π*(C-N)), with a stabilization energy of 53.86 kcal/mol. For this compound, NBO analysis would be expected to show strong hyperconjugative interactions involving the lone pairs on the nitrogen atoms and the π-system of the imidazole ring, contributing to its aromatic stability.
Table 2: Representative NBO Analysis Data for an Imidazole-Containing Compound
Note: This data is illustrative, based on findings for complex imidazole systems, and does not represent this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N16 | π* (C17-N19) | 53.86 | Lone Pair -> Antibonding π |
| π (C1-C2) | π* (C3-N4) | 20.15 | π -> π* |
Source: Adapted from general findings in NBO studies of heterocyclic systems.
DFT calculations are instrumental in predicting the chemical reactivity of molecules by identifying the most probable sites for chemical reactions.
The sites for electrophilic and nucleophilic attack can be predicted using several DFT-derived indicators. As mentioned, the MEP map provides a direct visual guide:
Nucleophilic Attack Sites: Regions with the most positive potential (blue) are electron-deficient and are the most likely targets for nucleophiles.
Electrophilic Attack Sites: Regions with the most negative potential (red) are electron-rich and are the most susceptible to attack by electrophiles.
Furthermore, the distribution of the frontier orbitals (HOMO and LUMO) can pinpoint reactive sites. The HOMO density is typically concentrated on atoms that are most likely to donate electrons (nucleophilic sites), while the LUMO density is localized on atoms that are most likely to accept electrons (electrophilic sites). For this compound, the nitrogen atoms of the imidazole ring and the amino group would be the primary centers of HOMO density, marking them as the principal nucleophilic and electrophilic attack sites.
Prediction of Chemical Reactivity and Active Sites
Determination of Global Hardness and Softness Parameters
Global reactivity descriptors, derived from DFT calculations, are crucial for predicting the chemical behavior of a molecule. Parameters like chemical hardness (η) and softness (S) quantify the resistance of a molecule to change its electron configuration. researchgate.netsciensage.info According to Koopman's theorem, these values can be estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info
Hardness (η) is a measure of the molecule's resistance to deformation or polarization of its electron cloud. A hard molecule has a large HOMO-LUMO energy gap, while a soft molecule has a small energy gap. sciensage.info Global softness (S) is the reciprocal of global hardness (S = 1/η) and indicates a higher propensity for a molecule to donate electrons. ekb.eg In general, molecules with lower hardness (and thus higher softness) are expected to be more reactive. researchgate.netsciensage.info
The reactivity of imidazole derivatives is influenced by substituents. For instance, the introduction of a methyl group can reduce electronegativity and affect chemical hardness. researchgate.net DFT calculations are used to determine these parameters, providing a quantitative basis for comparing the reactivity of different derivatives. ekb.egresearchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / η | Indicates the molecule's capacity to donate electrons. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. sciensage.info |
Computational Prediction and Validation of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. tandfonline.comsemanticscholar.org These theoretical predictions are then compared with experimental data to validate both the computational model and the molecular structure. tandfonline.com
For imidazole derivatives, DFT calculations using basis sets like 6-31G(d) or B3LYP/6-311++G(d,p) can accurately predict vibrational frequencies and NMR chemical shifts. tandfonline.comeurjchem.com Calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov The theoretical spectra for related benzimidazole (B57391) and triazole amine compounds have shown good agreement with experimental FT-IR and NMR data, confirming the utility of these methods for structural characterization. tandfonline.comeurjchem.com
Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. eurjchem.comnih.gov The strong correlation between computed and experimental spectroscopic data provides confidence in the optimized molecular geometry and other calculated electronic properties. semanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a "computational microscope" to observe the time-dependent behavior of molecules at an atomic level. nih.govfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how a molecule like this compound moves, flexes, and interacts with its environment over time. nih.govnih.gov
Conformational Dynamics and Stability in Solvent Environments
MD simulations are essential for studying the conformational flexibility of a molecule and its interactions with solvent molecules. nih.gov A simulation of this compound in a solvent box (e.g., water) can reveal stable conformations, rotational barriers, and the formation of hydrogen bonds between the amine group and water. rsc.org These simulations provide a detailed picture of the solvation shell and help identify atoms that have pronounced interactions with the solvent, which is crucial for understanding solubility and reactivity in solution. nih.gov
Elucidation of Adsorption Mechanisms on Material Surfaces (e.g., Metal Surfaces in Corrosion Inhibition)
Imidazole derivatives are widely recognized as effective corrosion inhibitors, and MD simulations are a key tool for understanding their mechanism of action. researchgate.netresearchgate.net Simulations can model the adsorption of this compound onto a metal surface, such as iron or steel, in a corrosive environment. acs.org These studies show that the inhibitor molecules form a protective layer on the metal. researchgate.net The adsorption is often facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring, which interact with the vacant d-orbitals of the metal atoms. researchgate.net MD simulations help determine the most stable adsorption configuration (e.g., parallel or perpendicular to the surface) and calculate the adsorption energy, clarifying whether the process is dominated by physisorption or chemisorption. acs.orgresearchgate.net
Simulations of Molecular Interactions with Biological Macromolecules
MD simulations are critical for understanding how a small molecule like this compound interacts with biological targets such as proteins or nucleic acids. nih.govnih.gov After a potential binding pose is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. ijsrset.com These simulations provide insights into the dynamic nature of the binding process, revealing how the ligand and protein adjust their conformations to optimize interactions. nih.gov This approach helps to refine binding poses, calculate binding free energies, and understand the role of specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, in molecular recognition. nih.gov
Molecular Docking Studies in Rational Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing their binding affinity. researchgate.net
The this compound scaffold has been utilized in the design of potent enzyme inhibitors. For example, it served as a key building block in the development of novel inhibitors for Janus kinase 2 (Jak2), a protein implicated in myeloproliferative neoplasms. researchgate.net In these studies, docking simulations were used to guide the chemical synthesis of derivatives. The docking poses revealed critical interactions within the ATP-binding site of the Jak2 enzyme. researchgate.net
Key interactions for a derivative of this compound in the Jak2 active site included hydrogen bonds between the imidazole moiety and backbone residues of the protein's hinge region. researchgate.net By analyzing these interactions, researchers could rationally modify the molecule to improve potency and selectivity. researchgate.netresearchgate.net Docking studies, therefore, play a pivotal role in translating structural information into the design of new therapeutic agents. eurjchem.commdpi.com
| Ligand Moiety | Interacting Residue in Jak2 | Interaction Type |
|---|---|---|
| Imidazole Ring | Hinge Region Amino Acids | Hydrogen Bonding |
| Substituents on Core | Gatekeeper Region | Van der Waals Interactions |
| Amine Group | Solvent-exposed Region | Potential for improved solubility/selectivity |
A comprehensive search of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused solely on this compound, as required by the provided outline. While extensive research exists on the computational analysis of various imidazole derivatives, including molecular docking, drug-likeness predictions, and quantum chemical studies, this body of work does not specifically detail the ligand-protein interaction profiling, binding affinities, or the correlation of quantum chemical parameters with experimental observables for this compound itself.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections (5.3.1, 5.3.2, and 5.4) that strictly adheres to the subject compound. The available literature discusses these computational methods in the context of other, often more complex, imidazole-containing molecules. Without specific studies on this compound, any attempt to provide the requested information would involve extrapolation from other compounds, which would violate the instructions to focus solely on the specified molecule.
Viii. Future Research Directions and Emerging Challenges
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives has been a subject of extensive research due to their wide-ranging applications, particularly in pharmaceuticals. bohrium.com Historically, many synthetic routes have relied on conditions that are no longer considered environmentally tenable. The future of synthesizing 1-Methyl-1H-imidazol-4-amine and its analogs hinges on the adoption of green chemistry principles to reduce environmental impact, lower costs, and improve safety and efficiency. asianpubs.orgnih.gov
A primary challenge is to move away from hazardous solvents and harsh reaction conditions. asianpubs.org Promising research avenues include the development of one-pot syntheses and multi-component reactions, which enhance atom economy by incorporating all starting materials into the final product, thus minimizing waste. mdpi.com Methodologies that operate under solvent-free conditions or in environmentally benign solvents like water are highly desirable. asianpubs.org
Innovations in catalysis are also crucial. The exploration of nano heterogeneous acid catalysts, for instance, offers benefits such as high surface area, increased active sites, and the potential for catalyst recovery and reuse, contributing to a more sustainable chemical process. rsc.org Furthermore, the use of unconventional energy sources and catalysts is gaining traction. Techniques such as microwave irradiation, ultrasound irradiation, and ball milling represent greener alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. bohrium.comresearchgate.net The use of natural, biodegradable, and inexpensive bio-catalysts, such as lemon juice, has also been reported for the synthesis of related imidazole compounds, highlighting a creative approach to sustainable chemistry. jipbs.com
| Synthetic Approach | Traditional Methodologies | Emerging Sustainable Methodologies |
| Solvents | Often rely on toxic, volatile organic compounds (VOCs) (e.g., DMF, Toluene). mdpi.com | Solvent-free conditions, deep eutectic solvents (DESs), water, or other green solvents. asianpubs.orgmdpi.com |
| Energy Input | Conventional thermal heating, often for prolonged periods. | Microwave irradiation, ultrasound, ball milling. researchgate.net |
| Catalysts | Homogeneous catalysts that are difficult to separate and recycle. | Reusable heterogeneous nanocatalysts, bio-catalysts (e.g., lemon juice). rsc.orgjipbs.com |
| Process | Multi-step syntheses with isolation of intermediates, leading to lower overall yield and more waste. | One-pot, multi-component reactions that improve atom economy and process efficiency. mdpi.com |
Future research must focus on adapting these green principles specifically to the synthesis of this compound, aiming to develop scalable, cost-effective, and environmentally responsible manufacturing processes. researchgate.net
Advanced Characterization of Transient Species and Complex Reaction Intermediates
A fundamental understanding of reaction mechanisms is paramount for optimizing synthetic protocols, improving yields, and controlling selectivity. For many imidazole syntheses, such as the Radziszewski reaction, the mechanisms involve transient intermediates, like diimines, that are difficult to isolate and characterize. mdpi.com A significant challenge for future research is the detailed elucidation of the reaction pathways leading to this compound.
This requires the application of advanced spectroscopic and analytical techniques capable of detecting and structurally defining short-lived species. In-situ monitoring of reactions using techniques like real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide invaluable data on the formation and consumption of intermediates as the reaction progresses. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formulas of transient species and products. mdpi.com For solid-state precursors or products, techniques such as X-ray Diffraction (XRD) and solid-state 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR are vital for unambiguous structural confirmation. mdpi.com
Combining experimental data with quantum computational analysis can provide a more complete picture. Theoretical modeling can help predict the structures and energies of possible intermediates and transition states, guiding experimental efforts to trap or detect these elusive species. tandfonline.com A thorough mechanistic investigation will not only allow for the refinement of existing synthetic methods but also pave the way for the rational design of new, more efficient routes to this compound and its derivatives.
| Technique | Application in Mechanistic Studies |
| In-situ NMR/FTIR | Real-time monitoring of reactant consumption and intermediate/product formation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of transient species. mdpi.com |
| 2D NMR (e.g., COSY, HSQC) | Elucidation of the detailed covalent structure of isolated intermediates. mdpi.com |
| X-ray Diffraction (XRD) | Determination of the three-dimensional crystal structure of stable precursors or byproducts. mdpi.com |
| Quantum Chemical Calculations (e.g., DFT) | Prediction of reaction pathways, transition state energies, and spectroscopic properties of intermediates. tandfonline.com |
Refinement of Computational Models for Enhanced Predictive Capabilities in Drug Discovery and Materials Design
Computational modeling has become an indispensable tool in modern chemical research, accelerating the discovery and development of new drugs and materials. researchgate.netnih.gov For imidazole-based compounds, a variety of in silico methods are already employed, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. tandfonline.commdpi.com The primary challenge moving forward is to refine these models to provide more accurate and reliable predictions specifically for derivatives of this compound.
The predictive power of any computational model is fundamentally dependent on the quality and breadth of the data used for its training and validation. researchgate.net A concerted effort is needed to generate high-quality experimental data on the physicochemical properties, biological activities, and material characteristics of a diverse library of this compound derivatives. This data will be crucial for building more robust and specialized QSAR and machine learning models, such as artificial neural networks, that can better predict the properties of novel, unsynthesized compounds. researchgate.net
For drug discovery, refining models to predict binding affinities for specific protein targets and foresee potential pharmacokinetic liabilities early in the design process is essential. mdpi.com In materials science, computational tools like COSMOtherm, which predicts thermophysical properties, need to be validated and possibly recalibrated with experimental data for this specific class of compounds to enhance the design of materials with targeted properties like viscosity, density, and thermal stability. mdpi.com Ultimately, the goal is to create a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to further refine the predictive models, creating a more efficient cycle of design and discovery.
| Computational Model | Application Area | Future Refinement Goal |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.com | Increase accuracy by incorporating protein flexibility and solvation effects; validate with biophysical data. |
| QSAR / Machine Learning | Correlating chemical structure with biological activity or physical properties. researchgate.net | Develop models trained on larger, more diverse datasets of this compound derivatives. |
| ADMET Prediction | Forecasting pharmacokinetic properties (e.g., absorption, solubility, toxicity). mdpi.comnih.gov | Improve prediction of metabolic pathways and potential for drug-drug interactions. |
| Density Functional Theory (DFT) | Calculating optimized geometries, electronic properties, and reaction energetics. tandfonline.com | Correlate calculated electronic properties with experimental reactivity and material performance. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes or material structures over time. tandfonline.com | Enhance force fields and increase simulation times to better predict complex stability and conformational changes. |
Exploration of New Biological Targets and Therapeutic Modalities for Imidazole-Based Compounds
The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs. nih.govmdpi.com Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.com A significant future direction for this compound is to leverage this known potential and explore its derivatives against novel and challenging biological targets.
Given the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. nih.gov Derivatives of this compound could be screened against multidrug-resistant bacteria and fungi, as well as mycobacteria, where imidazoles have been implicated in targeting essential pathways like purine (B94841) biosynthesis. nih.govmdpi.com In oncology, recent research has identified specific kinases, such as Spleen tyrosine kinase (Syk), as potential targets for imidazole-based inhibitors in the treatment of hematological malignancies. nih.gov Similarly, heme oxygenase-1 (HO-1) has been identified as a target for imidazole inhibitors in cancer therapy. nih.gov These findings provide a clear rationale for designing and evaluating this compound derivatives as specific enzyme inhibitors.
The exploration should not be limited to established disease areas. The structural features of this compound, particularly its ability to engage in hydrogen bonding and coordinate with metal ions, make it an attractive starting point for developing probes for biological imaging or modulators of protein-protein interactions. The creation of focused compound libraries followed by high-throughput screening against a wide array of biological targets will be key to uncovering new therapeutic modalities for this versatile chemical scaffold.
| Potential Therapeutic Area | Specific Biological Target/Mechanism | Rationale |
| Oncology | Spleen tyrosine kinase (Syk), Heme oxygenase-1 (HO-1), Tubulin polymerization. rsc.orgnih.govnih.gov | Imidazole-based compounds have shown potent inhibitory activity against these validated cancer targets. |
| Infectious Diseases | Bacterial and fungal enzymes, mycobacterial purine biosynthesis. nih.govmdpi.com | The imidazole scaffold is present in many existing antimicrobial agents; new derivatives could overcome resistance. |
| Inflammatory Diseases | Cytokine-mediated pathways, enzymes like cyclooxygenase (COX). google.com | Imidazoles are known to modulate inflammatory responses. |
| Neurological Disorders | Neurotransmitter receptors, enzymes involved in neurodegeneration. jocpr.com | The imidazole ring is a core component of the neurotransmitter histamine (B1213489). |
Design of Next-Generation Functional Materials Incorporating this compound Derivatives
Beyond its biomedical applications, the imidazole ring is a fundamental building block for a wide range of functional materials. lifechemicals.com A particularly promising area is the development of imidazolium-based ionic liquids (ILs), which are salts that are liquid at low temperatures. elsevierpure.comresearchgate.net These ILs exhibit unique properties such as low volatility, high thermal stability, and tunable conductivity, making them useful in catalysis, separation science, and as electrolytes in batteries or actuators. researchgate.nettandfonline.com
The structure of this compound provides a unique platform for creating novel functional materials. The exocyclic amine group can serve as a reactive handle for polymerization or for grafting the molecule onto surfaces, while the imidazole ring itself can be quaternized to form ionic liquids. The specific combination of the N-methyl group and the 4-amino group could impart distinct physicochemical properties to the resulting materials, such as altered viscosity, melting point, or coordinating ability compared to other imidazoles. elsevierpure.com
Future research should focus on the synthesis of polymers where this compound derivatives are incorporated into the polymer backbone or as pendant groups. These materials could have applications as proton exchange membranes in fuel cells, as novel stationary phases in chromatography, or as "smart" materials that respond to stimuli like pH or the presence of metal ions. Furthermore, the ability of the imidazole nitrogen atoms to coordinate with transition metals could be exploited to design new catalysts or sensing materials for environmental monitoring. lifechemicals.comelsevierpure.com The challenge lies in establishing clear structure-property relationships to enable the rational design of materials with tailored functionalities based on this specific imidazole building block.
| Material Class | Potential Application | Key Structural Feature of this compound |
| Ionic Liquids | "Green" solvents, electrolytes, catalysts. researchgate.net | Imidazole ring for quaternization to form the imidazolium (B1220033) cation. |
| Polymers | Proton exchange membranes, separation media, smart materials. | Reactive amine group for polymerization; imidazole ring for conductivity or coordination. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. | Nitrogen atoms of the imidazole ring acting as coordinating ligands. |
| Corrosion Inhibitors | Protection of metal surfaces. | Adsorption onto metal surfaces via nitrogen atoms and the π-electron system of the ring. |
| Sensors/Probes | Detection of metal ions or specific analytes. | Changes in fluorescence or electrochemical properties upon binding of an analyte to the imidazole moiety. |
Q & A
What are the most reliable synthetic routes for 1-Methyl-1H-imidazol-4-amine, and how can reaction conditions be optimized to minimize byproducts?
Basic Research Focus
A three-step synthetic route involving cyclization, hydrolysis, and methylation has been reported for structurally related imidazole derivatives. For example, 1-methyl-4-phenyl-1H-imidazol-2-amine was synthesized with a total yield of 27.4%, but byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole were isolated during optimization. Key factors include controlling reaction temperature (< 0°C for methylation) and catalyst selection (e.g., Pd/C for hydrogenation). Byproducts can be minimized using iterative HPLC-MS analysis to monitor intermediate purity .
How can crystallographic data for this compound derivatives be refined using SHELX software?
Advanced Research Focus
SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. For imidazole derivatives, ensure proper hydrogen atom placement via HFIX commands and validate thermal displacement parameters (ADPs) using the RIGU restraint. SHELXTL (Bruker AXS version) provides graphical interfaces for real-space validation. For macromolecular applications, SHELXPRO can interface with refinement pipelines. Note that SHELX is less effective for low-resolution data; consider PHENIX or REFMAC5 in such cases .
What spectroscopic techniques are critical for distinguishing this compound from its structural isomers?
Basic Research Focus
1H and 13C NMR are essential for resolving positional isomers. For this compound, the imidazole ring protons resonate at δ 6.8–7.2 ppm (C4-H), while methyl groups appear at δ 3.6–3.8 ppm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (e.g., 125.175 Da for C6H11N3). IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹). Cross-validate with X-ray crystallography when possible .
How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model charge distribution and frontier molecular orbitals. For example, the C4 position in this compound shows higher electron density, favoring electrophilic attacks. Solvent effects (e.g., polar aprotic DMF) are simulated using the SMD continuum model. Compare computed activation energies (ΔG‡) with experimental kinetic data to refine transition-state geometries .
What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., receptor binding affinity) often arise from impurities or stereochemical variations. Use orthogonal assays:
- HPLC-UV/Vis (purity > 95%).
- Chiral chromatography to isolate enantiomers (e.g., for β-aminoethyl substituents).
- Surface Plasmon Resonance (SPR) to validate binding kinetics.
For histamine receptor studies, cross-reference with 1-Methylhistamine (CAS 501-75-7), a known metabolite, to confirm specificity .
How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?
Basic Research Focus
Regioselective methylation at the N1 position is achieved using methyl iodide (MeI) in DMF with K2CO3 as a base. For C4-amine protection, employ Boc2O (di-tert-butyl dicarbonate) under anhydrous conditions. Competitive alkylation at C2 can be suppressed by steric hindrance (e.g., bulky tert-butyl groups) or low-temperature (-20°C) reactions. Monitor regiochemistry via 2D NMR (HSQC, HMBC) .
What are the applications of this compound in natural product synthesis?
Advanced Research Focus
This compound serves as a precursor for imidazol-4-ones, key intermediates in alkaloid synthesis. For example, in the total synthesis of marine natural products, reductive amination with ketones (e.g., cyclohexanone) forms spirocyclic imidazolones. Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) can generate chiral centers. Applications in peptidomimetics require orthogonal protection (Fmoc/t-Bu) for solid-phase synthesis .
How does pH affect the stability of this compound in aqueous solutions?
Basic Research Focus
The compound is stable at pH 6–8 (borate buffer, 25°C) but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via ring-opening or oxidation. Degradation products include 4-(β-aminoethyl)imidazole and formaldehyde. Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) and store at -20°C under argon. Quantify degradation via LC-MS/MS with a C18 column .
What are the best practices for handling air-sensitive derivatives of this compound?
Advanced Research Focus
For air-sensitive analogs (e.g., organometallic complexes):
- Use Schlenk lines or gloveboxes (O2 < 1 ppm).
- Purge solvents with N2/Ar (3 cycles).
- Characterize intermediates via in-situ FT-IR (e.g., carbonyl stretches).
- Store products in flame-sealed ampules under inert gas. Safety protocols include blast shields for exothermic reactions .
How can high-throughput screening (HTS) pipelines improve the discovery of bioactive this compound analogs?
Advanced Research Focus
HTS workflows integrate:
- Virtual screening (e.g., docking to uPAR receptors using AutoDock Vina).
- Parallel synthesis (96-well plates with Pd-mediated cross-couplings).
- Automated LC-MS for purity assessment.
For lead optimization, apply QSAR models (e.g., Hammett σ values for substituent effects) and ADMET prediction tools (e.g., SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
